1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride
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Overview
Description
1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
It is structurally related to piperazine, which is known to act onGABA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Piperazine, a structurally related compound, binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the action of piperazine, it can be inferred that the compound might cause flaccid paralysis in certain organisms, facilitating their removal or expulsion .
Biochemical Analysis
Biochemical Properties
It is known that piperazine, a core structure of this compound, can interact with various enzymes and proteins . For instance, piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Cellular Effects
Piperazine and its derivatives have been shown to have effects on various types of cells and cellular processes . For example, piperazine has been used as an anthelmintic agent, indicating that it can affect cell function in parasites .
Molecular Mechanism
Piperazine, a core structure of this compound, is known to be a GABA receptor agonist . This suggests that 1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride may also interact with GABA receptors or similar biomolecules.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Piperazine has been used in various dosages to treat roundworm and pinworm infections in humans .
Metabolic Pathways
Piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound . This suggests that this compound may undergo similar metabolic processes.
Preparation Methods
The synthesis of 1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Piperazine derivatives are known for their pharmaceutical activities, and this compound may have potential as a drug candidate.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
What sets this compound apart is its unique sulfonyl group attached to the piperazine ring, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
1807937-68-3 |
---|---|
Molecular Formula |
C12H17ClN2O2S |
Molecular Weight |
288.8 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.